![molecular formula C14H21NO6 B2495793 1-[(tert-butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid CAS No. 2490406-13-6](/img/structure/B2495793.png)
1-[(tert-butoxy)carbonyl]-4'-(hydroxymethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[211]hexane]-1’-carboxylic acid is a complex organic compound with a unique spirocyclic structureIts structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid involves several key steps:
Formation of the Spirocyclic Core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4
Substitution: TFA
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Free amine
Wissenschaftliche Forschungsanwendungen
1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used to design molecules with specific biological activities.
Materials Science: The spirocyclic core can be utilized in the synthesis of novel materials with unique mechanical and chemical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Wirkmechanismus
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid is primarily determined by its functional groups and spirocyclic structure. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The hydroxymethyl group can undergo oxidation or reduction, further modifying the compound’s reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(tert-butoxy)carbonyl]-4’-methyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid: This compound has a similar spirocyclic structure but features a methyl group instead of a hydroxymethyl group.
1’-[(tert-butoxy)carbonyl]-4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylic acid: This compound has a similar core structure but includes a piperidine ring.
Uniqueness
1-[(tert-butoxy)carbonyl]-4’-(hydroxymethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1’-carboxylic acid is unique due to its combination of a spirocyclic core, a Boc protecting group, and a hydroxymethyl group. This combination of features provides a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
IUPAC Name |
1-(hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6/c1-11(2,3)20-10(19)15-6-14(7-15)13(9(17)18)4-12(5-13,8-16)21-14/h16H,4-8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQSLBUQPJWKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3(CC(C3)(O2)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495710.png)
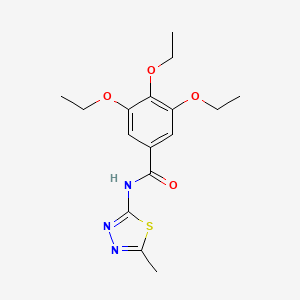

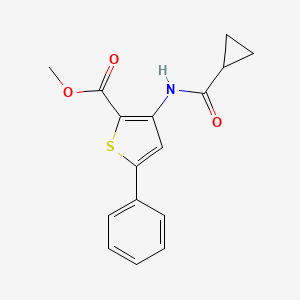
![5-Bromo-2-{[1-(cyclobutylmethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2495719.png)
![2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2495720.png)
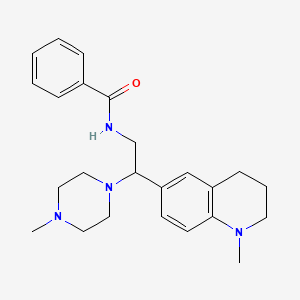
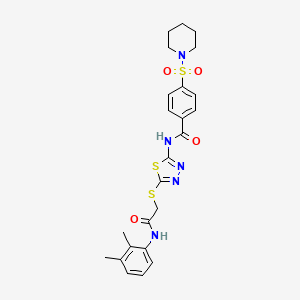
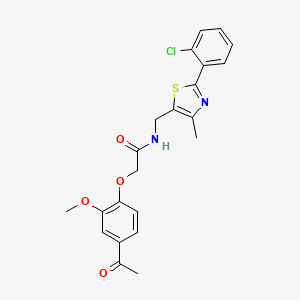

![2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2495726.png)
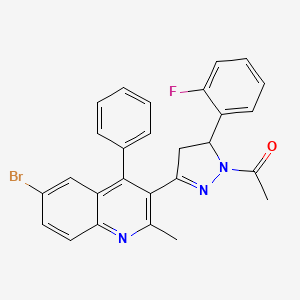
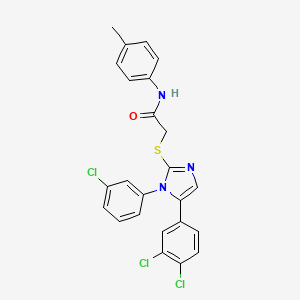
![2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2495733.png)
